![molecular formula C9H9NO2 B14735048 [(Isocyanatomethoxy)methyl]benzene CAS No. 19810-32-3](/img/structure/B14735048.png)
[(Isocyanatomethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxymethyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyloxymethyl moiety. This compound is part of the broader class of isocyanates, which are known for their high reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, coatings, adhesives, and elastomers .
Métodos De Preparación
The synthesis of N-benzyloxymethyl isocyanate typically involves the reaction of an amine with phosgene. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of non-phosgene routes, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate . Another approach includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant .
Análisis De Reacciones Químicas
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes), catalyzed by tertiary amines or metal salts.
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
Polymerization: Can polymerize to form dimers and trimers.
Common reagents used in these reactions include water, alcohols, and amines, with catalysts such as tertiary amines, tin, iron, and mercury salts. The major products formed include carbamates, substituted ureas, and polymers.
Aplicaciones Científicas De Investigación
N-benzyloxymethyl isocyanate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the linear structure of the N=C=O linkage, which facilitates nucleophilic attack . The resulting products, such as carbamates and ureas, are formed through addition-elimination mechanisms .
Comparación Con Compuestos Similares
N-benzyloxymethyl isocyanate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.
What sets N-benzyloxymethyl isocyanate apart is its unique benzyloxymethyl group, which can impart different reactivity and properties compared to other isocyanates.
Propiedades
Número CAS |
19810-32-3 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
Clave InChI |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
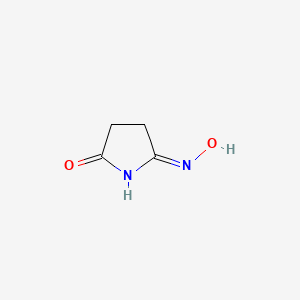

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
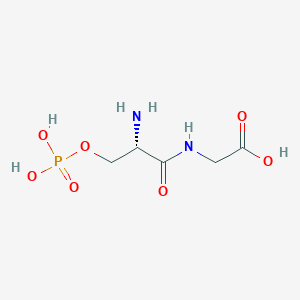
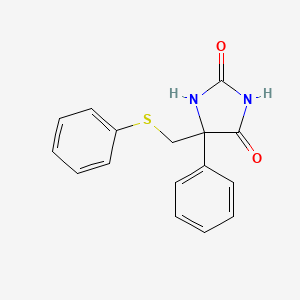
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
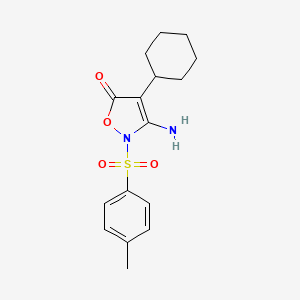

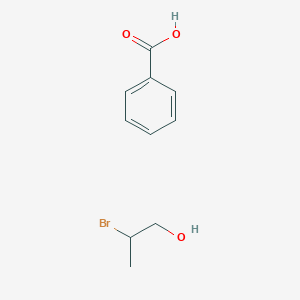
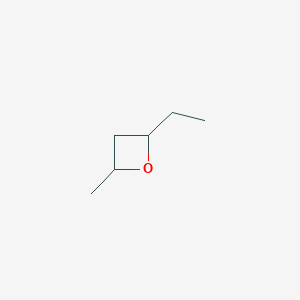
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
